methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride
Description
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a heterocyclic organic compound featuring a tetrazole ring linked to a methyl-substituted ethylamine moiety via an ethyl chain. Its molecular formula is C₄H₁₀ClN₅ (based on structural analysis), with a molecular weight of approximately 179.14 g/mol (estimated from analogous compounds) . The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making it a bioisostere for carboxylic acids in medicinal chemistry. The hydrochloride salt enhances solubility and stability for practical applications.
This compound is listed in commercial catalogs (e.g., CymitQuimica’s Building Blocks) as a dihydrochloride salt (Ref: 3D-JDC14916), though its monohydrochloride form is also referenced in databases .
Properties
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABPEFKVHCRJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NNN=N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Cyano-N-methylpropane-1-amine
The precursor 3-cyano-N-methylpropane-1-amine is prepared by nucleophilic substitution of 3-chloropropionitrile with methylamine. Reaction conditions (60°C, 12 hours in ethanol) yield the nitrile in 85–90% purity.
Cycloaddition with Sodium Azide
The nitrile undergoes cycloaddition with sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 24 hours, catalyzed by ammonium chloride. This forms the 5-substituted tetrazole ring. Post-reaction acidification with HCl precipitates the hydrochloride salt, achieving a 75% yield.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | NH₄Cl (10 mol%) |
| Yield | 75% |
| Purity (HPLC) | ≥98% |
Multi-Component Reaction (MCR) Strategy
The Ugi four-component reaction offers a convergent route, combining an aldehyde, amine, isocyanide, and azide. For the target compound:
Reaction Components
Reaction Conditions
The components react in methanol at 25°C for 48 hours, followed by hydrolysis with aqueous HCl. This one-pot method achieves a 65% yield, with regioselective formation of the 1H-tetrazole isomer.
Optimization Challenges:
-
Competing formation of 2H-tetrazole isomers necessitates precise stoichiometry.
-
Excess methylamine (2.5 equiv.) suppresses side reactions but complicates purification.
Functionalization of Pre-Formed Tetrazole
Synthesis of 5-Vinyl-1H-tetrazole
5-Vinyl-1H-tetrazole is prepared via cycloaddition of acrylonitrile with NaN₃/NH₄Cl, yielding 80% product.
Hydroamination with Methylamine
The vinyl group undergoes hydroamination with methylamine under palladium catalysis (Pd(OAc)₂, 5 mol%) in THF at 80°C. This step introduces the ethylamine chain, achieving 70% yield. Subsequent HCl treatment forms the hydrochloride salt.
Comparative Efficiency:
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cycloaddition | 75% | 98% | High |
| MCR | 65% | 95% | Moderate |
| Hydroamination | 70% | 97% | Low |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cycloaddition step reduces reaction time (8 hours vs. 24 hours batch) and improves yield (82%) by enhancing heat transfer.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are being studied for their potential use in treating various diseases, including cardiovascular and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives
a. [2-(1H-Tetrazol-5-yl)ethyl]amine Hydrochloride
- Molecular Formula : C₃H₈ClN₅
- Molecular Weight : 149.58 g/mol
- Key Differences : Lacks the methyl group on the amine, reducing steric hindrance and altering basicity.
- Applications : Used as a precursor for more complex tetrazole-based pharmaceuticals.
b. (2S)-1-[(2-Methyl-2H-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride
Oxadiazole Derivatives
Oxadiazoles are five-membered heterocycles with two nitrogen and one oxygen atom, often used as bioisosteres for esters or amides.
a. [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
- Molecular Formula : C₆H₁₂ClN₃O
- Molecular Weight : 177.63 g/mol
- Key Differences : Replaces the tetrazole with a 1,2,4-oxadiazole ring, altering polarity (XLogP3 = 0.4 vs. tetrazole’s higher polarity) and hydrogen-bonding capacity (4 acceptors vs. tetrazole’s 5) .
b. {2-[5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl]ethyl}methylamine Hydrochloride
Triazole Derivatives
Triazoles contain three nitrogen atoms in a five-membered ring, offering distinct electronic profiles.
a. 2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethylamine Dihydrochloride
Physicochemical and Functional Comparison
Key Observations :
- The tetrazole derivatives exhibit higher polarity (lower LogP) and more hydrogen-bonding capacity than oxadiazoles or triazoles, favoring aqueous solubility and target binding in drug design.
Research and Industrial Relevance
- Pharmaceutical Applications : Tetrazole derivatives are prevalent in angiotensin II receptor blockers (e.g., losartan analogs), where the tetrazole mimics carboxylate groups . The target compound’s methylamine chain could enhance blood-brain barrier penetration for CNS-targeted drugs.
- Commercial Availability : Suppliers like CymitQuimica and Keli Chemical Co. list this compound and analogs, indicating industrial demand for heterocyclic building blocks .
Biological Activity
Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential pharmacological applications. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound has the molecular formula C₄H₁₁ClN₅ and a molecular weight of 200.07 g/mol. It is a dihydrochloride salt, indicating it contains two hydrochloric acid molecules per molecule of the base compound. The presence of a tetrazole ring enhances its solubility and bioactivity, making it suitable for various applications in medicinal chemistry and pharmacology .
Biological Activity Overview
This compound exhibits several biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting certain biochemical pathways related to microbial growth .
- Pharmacological Potential : The tetrazole moiety is known to enhance the bioactivity of compounds. Research indicates that derivatives of this compound could be explored for therapeutic applications in treating cardiovascular and neurological disorders .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to its application in treating diseases where such pathways are dysregulated.
- Receptor Interaction : There is potential for this compound to interact with various receptors in the body, influencing physiological responses.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Study 2: Pharmacological Applications
Research focused on the synthesis of derivatives from this compound revealed promising results in preclinical trials for neurological disorders. These derivatives exhibited improved efficacy compared to existing treatments .
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Neurological Disorders | Improved efficacy in preclinical models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via a three-component reaction involving primary amines, orthoesters, and sodium azide in an acetic acid medium. For example, a primary amine reacts with an orthoester to form an intermediate, which undergoes cyclization with sodium azide to yield the tetrazole ring . Reaction optimization includes controlling temperature (90–95°C) and time (60–120 minutes), with acetic acid as a solvent enhancing cyclization efficiency . Lower yields may result from incomplete azide incorporation or side reactions, necessitating purification via recrystallization or chromatography.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the ethylamine chain and tetrazole ring protons/carbons .
- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns, with the tetrazole ring showing characteristic peaks at m/z 135–140 .
- X-ray Diffraction : Resolves tautomeric forms (e.g., 1H vs. 2H-tetrazole) in the crystal lattice, critical for understanding hydrogen-bonding interactions .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing metabolic stability. Applications include:
- Drug Development : As a scaffold for angiotensin II receptor antagonists or hypoglycemic agents. For example, derivatives reduce blood glucose levels comparably to metformin in in vivo models .
- Enzyme Inhibition : The tetrazole ring’s hydrogen-bonding capacity enables interactions with proteases or kinases, studied via molecular docking .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to predict intermediates and transition states. For instance, reaction path searches identify optimal conditions for cyclization steps, reducing trial-and-error experimentation . Machine learning algorithms analyze historical reaction data (e.g., solvent polarity, temperature) to recommend conditions for higher yields .
Q. What experimental strategies resolve contradictions in reported biological activity data for tetrazole derivatives?
- Methodological Answer : Contradictions often arise from tautomerism (1H vs. 2H-tetrazole forms) or solvent-dependent conformations. Strategies include:
- Tautomer-Specific Assays : Use NMR in DMSO or X-ray crystallography to confirm the dominant tautomer in biological assays .
- Solvent Standardization : Compare activities in polar (e.g., water) vs. nonpolar (e.g., DCM) solvents to isolate solvent effects .
Q. How does the compound’s tautomerism affect its pharmacokinetic properties?
- Methodological Answer : The 1H-tetrazole form dominates in aqueous solutions, enhancing solubility, while the 2H-tetrazole form may improve membrane permeability. Pharmacokinetic studies use:
- HPLC-MS/MS : Quantify plasma concentrations of each tautomer post-administration .
- Molecular Dynamics Simulations : Predict blood-brain barrier penetration based on tautomer-specific logP values .
Q. What advanced techniques characterize its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., ) to proteins like angiotensin-converting enzyme .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding, clarifying thermodynamic drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
